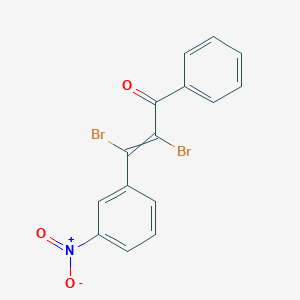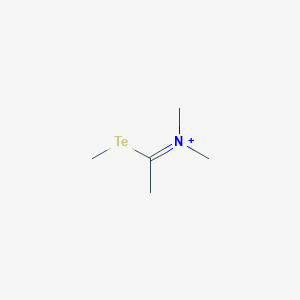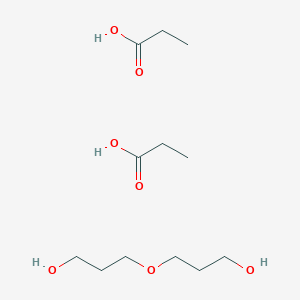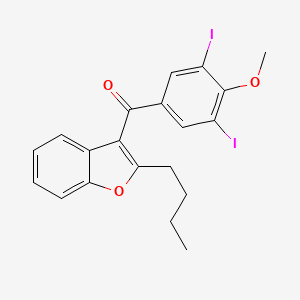![molecular formula C18H21NOSe B12547418 Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- CAS No. 869383-47-1](/img/structure/B12547418.png)
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methyl-1-propanol with phenylselenium chloride to form the intermediate 2-methyl-1-[(phenylseleno)methyl]propanol.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylseleno group can undergo oxidation reactions to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzamides with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and this compound can help elucidate the mechanisms by which selenium exerts its effects.
Medicine
In medicine, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Industry
In the industrial sector, Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the benzamide moiety can interact with specific receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest benzamide derivative, known for its use in pharmaceuticals.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, used in the synthesis of dyes and pigments.
N-(2-Methylpropyl)benzamide: A derivative with a 2-methylpropyl group, used in the production of insect repellents.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is unique due to the presence of the phenylseleno group. This group imparts distinct chemical properties, such as the ability to undergo redox reactions and form selenoxide intermediates. These properties make it valuable in various scientific and industrial applications, particularly in the development of selenium-based compounds.
Propriétés
Numéro CAS |
869383-47-1 |
|---|---|
Formule moléculaire |
C18H21NOSe |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-[(2S)-3-methyl-1-phenylselanylbutan-2-yl]benzamide |
InChI |
InChI=1S/C18H21NOSe/c1-14(2)17(13-21-16-11-7-4-8-12-16)19-18(20)15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20)/t17-/m1/s1 |
Clé InChI |
NOOPSRUDWYXICI-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)[C@@H](C[Se]C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C[Se]C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


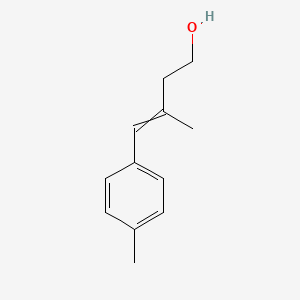



![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
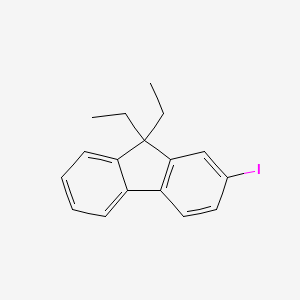
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

